molecular formula C15H16N2O4S B11190411 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11190411
M. Wt: 320.4 g/mol
InChI Key: OUTTYHVTODCCFB-CXUHLZMHSA-N
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Description

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a thiophene ring and a trimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.

Scientific Research Applications

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism by which N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its Schiff base moiety. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

Uniqueness

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the specific arrangement of its methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2O4S/c1-19-11-7-10(8-12(20-2)14(11)21-3)9-16-17-15(18)13-5-4-6-22-13/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI Key

OUTTYHVTODCCFB-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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